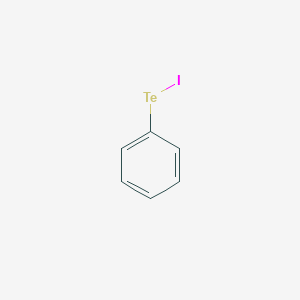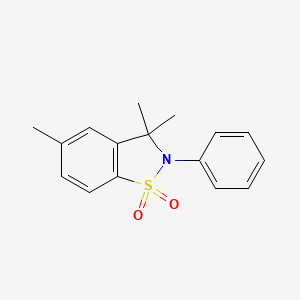
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is a hydrocarbon compound with the molecular formula C14H18 It is a derivative of phenanthrene, characterized by the addition of hydrogen atoms and methyl groups, resulting in a saturated structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. The process includes the following steps:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the phenanthrene ring.
Continuous Methylation: Implementing continuous flow reactors for the methylation step to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 or Cl2 in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A similar compound without the methyl groups.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another derivative with additional alkyl groups.
Uniqueness
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
52650-96-1 |
|---|---|
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3,5,9,12,14,16H,4,6-8,10H2,1-2H3 |
Clave InChI |
BBIRPKZHFUJOCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CCC3=C(C2C1)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


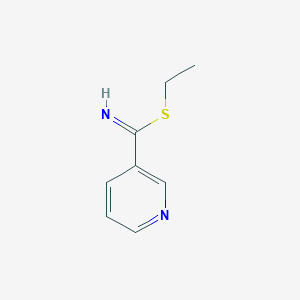
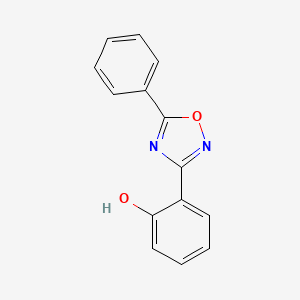

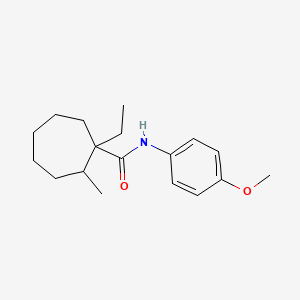
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
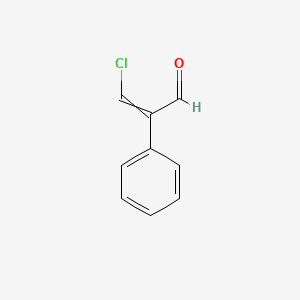
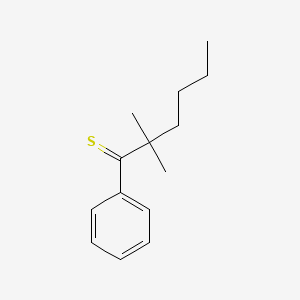
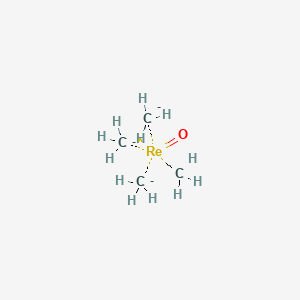
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
